3-(Pyridin-2-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one
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Overview
Description
3-(Pyridin-2-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridine ring fused with a triazine ring, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one typically involves the reaction of pyridine derivatives with triazine precursors under controlled conditions. One common method involves the cyclization of pyridine-2-carboxylic acid hydrazide with formamide, followed by oxidation to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-2-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine or triazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyridine or triazine compounds, which can have enhanced or modified properties for specific applications .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and luminescent materials .
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its unique structure allows it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Another heterocyclic compound with a pyridine ring fused to a pyrimidine ring, known for its biological activities.
3-(Pyridin-2-yl)triimidazotriazine: A compound with a similar pyridine moiety, exhibiting unique photophysical properties.
4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole: A triazole derivative with two pyridine rings, used in coordination chemistry.
Uniqueness
3-(Pyridin-2-yl)-1,6-dihydro-1,2,4-triazin-5(2H)-one stands out due to its specific triazine ring structure, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
60348-40-5 |
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Molecular Formula |
C8H8N4O |
Molecular Weight |
176.18 g/mol |
IUPAC Name |
3-pyridin-2-yl-4,6-dihydro-1H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C8H8N4O/c13-7-5-10-12-8(11-7)6-3-1-2-4-9-6/h1-4,10H,5H2,(H,11,12,13) |
InChI Key |
BNIMAKMENLHGBY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=NN1)C2=CC=CC=N2 |
Origin of Product |
United States |
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